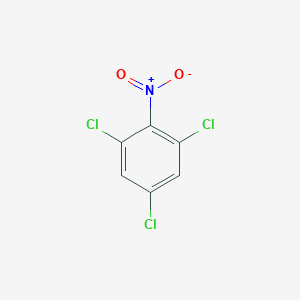

2,4,6-Trichloronitrobenzene

Descripción general

Descripción

El trifosfato de citidina es un trifosfato de nucleósido de pirimidina que desempeña un papel crucial en el metabolismo celular. Consiste en un azúcar ribosa, tres grupos fosfato y la base nitrogenada citosina. El trifosfato de citidina es una molécula de alta energía similar al trifosfato de adenosina, pero su papel como acoplador de energía se limita a un subconjunto más pequeño de reacciones metabólicas. Es un sustrato en la síntesis de ácido ribonucleico y participa en la biosíntesis de fosfolípidos y la glicosilación de proteínas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El trifosfato de citidina puede sintetizarse a través de un sistema de cascada multienzimático. Esto implica el uso de citidina como sustrato clave, que sufre vías de desaminación y fosforilación de uridina. El producto final se obtiene mediante la reacción irreversible de la sintetasa de trifosfato de citidina, que cataliza la aminación del trifosfato de uridina . La modificación de la evolución dirigida de la sintetasa de trifosfato de citidina, la enzima limitante de la velocidad, puede aliviar la inhibición por retroalimentación del producto y aumentar la actividad .

Métodos de Producción Industrial: La producción industrial de trifosfato de citidina a menudo implica procesos de fermentación utilizando cepas microbianas. La vía de producción está estrictamente regulada y la optimización de las condiciones de reacción es crucial para lograr altos rendimientos. El uso de desaminasas derivadas de microbios extremófilos y la evolución dirigida de enzimas son estrategias comunes para mejorar la eficiencia de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: El trifosfato de citidina experimenta varias reacciones bioquímicas, incluida la fosforilación, desfosforilación y aminación. Participa en la síntesis de ácido ribonucleico y fosfolípidos.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y las reacciones del trifosfato de citidina incluyen citidina, trifosfato de uridina y sintetasa de trifosfato de citidina. Las reacciones a menudo requieren condiciones específicas, como la presencia de iones magnesio y trifosfato de adenosina como donante de fosfato .

Principales Productos Formados: Los principales productos formados a partir de las reacciones que involucran trifosfato de citidina incluyen ácido ribonucleico, fosfolípidos y proteínas glicosiladas. También sirve como intermedio en la síntesis de fármacos como la citicolina .

Aplicaciones Científicas De Investigación

Synthesis of Explosives

One of the primary applications of TCNB is as a precursor in the synthesis of high explosives. It serves as a starting material for the preparation of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) , which is known for its stability and insensitivity to shock and friction. The synthesis process involves multiple steps where TCNB is produced from aniline through chlorination and oxidation processes .

Synthesis Process Overview

- Chlorination : Aniline is treated with hydrogen chloride and chlorinated using a catalyst (e.g., aluminum chloride).

- Dehydrochlorination : The resulting trichloroaniline is treated with sulfuric acid.

- Oxidation : Hydrogen peroxide and nitric acid are added to produce TCNB .

Toxicological Research

TCNB is also utilized as a reagent in dermatological studies, particularly in models for allergic contact dermatitis. Research has shown that TCNB can induce skin reactions similar to those observed in human allergic responses. This application allows scientists to investigate the mechanisms behind skin allergies and evaluate potential treatments.

Case Studies

- A study examined the effects of TCNB on interleukin production in mice models, demonstrating its utility in understanding immune responses related to dermatitis .

- Another research focused on scratching behavior in mice subjected to TCNB exposure, providing insights into behavioral responses linked to allergic reactions .

Environmental Implications

The environmental impact of TCNB has been a subject of research due to its potential toxicity. Studies have been conducted to assess its degradation products and their effects on aquatic life. TCNB's persistence in the environment raises concerns about its long-term ecological effects.

Environmental Studies

- Research has highlighted the toxicity of TCNB and its derivatives on aquatic organisms, emphasizing the need for careful handling and disposal .

- Quantitative structure-toxicity relationship (QSTR) models have been developed to predict the environmental behavior and toxicity of nitrobenzene derivatives, including TCNB .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Explosive Synthesis | Precursor for high explosives like TATB | Stable explosive with low sensitivity |

| Toxicological Studies | Reagent for studying allergic contact dermatitis | Induces immune response similar to human allergies |

| Environmental Impact | Assessment of toxicity and persistence in aquatic environments | Toxicity to aquatic life; need for careful disposal |

Mecanismo De Acción

El trifosfato de citidina ejerce sus efectos actuando como sustrato en varias reacciones bioquímicas. Participa en la síntesis de ácido ribonucleico, donde se incorpora a la cadena de ácido ribonucleico en crecimiento. También actúa como coenzima en la biosíntesis de fosfolípidos y la glicosilación de proteínas. Los objetivos moleculares del trifosfato de citidina incluyen enzimas como la sintetasa de trifosfato de citidina y la carbamoiltransferasa de aspartato .

Comparación Con Compuestos Similares

El trifosfato de citidina es similar a otros trifosfatos de nucleósidos como el trifosfato de adenosina, el trifosfato de guanosina y el trifosfato de uridina. La principal diferencia entre estas moléculas es la base nitrogenada que contienen. Mientras que el trifosfato de citidina contiene citosina, el trifosfato de adenosina contiene adenina, el trifosfato de guanosina contiene guanina y el trifosfato de uridina contiene uracilo . El trifosfato de citidina es único en su papel en la biosíntesis de fosfolípidos y la glicosilación de proteínas, que no es una función principal de los otros trifosfatos de nucleósidos .

Lista de Compuestos Similares:- Trifosfato de adenosina

- Trifosfato de guanosina

- Trifosfato de uridina

Actividad Biológica

2,4,6-Trichloronitrobenzene (TCNB) is an aromatic compound with significant industrial applications and notable biological activity. Its molecular formula is , and it is characterized as a yellow solid that is insoluble in water but soluble in organic solvents. This compound has been studied for its reactivity, toxicity, and potential health hazards, particularly in relation to its effects on biological systems.

- Molecular Weight : 226.44 g/mol

- Appearance : Yellow solid or light beige crystals

- Solubility : Insoluble in water; soluble in organic solvents

- Reactivity : Incompatible with strong bases and oxidizing agents .

Toxicological Profile

TCNB exhibits a range of toxicological effects primarily due to its ability to generate reactive oxygen species (ROS) and induce oxidative stress. Studies have demonstrated that TCNB can lead to methemoglobinemia, where hemoglobin is converted to methemoglobin, impairing oxygen transport in the body. Symptoms of exposure include cyanosis and respiratory distress .

Mechanisms of Toxicity

- Oxidative Stress : TCNB induces oxidative stress through the generation of free radicals. This process damages cellular components, including lipids, proteins, and DNA.

- Nephrotoxicity : Research indicates that TCNB has nephrotoxic effects, as evidenced by increased levels of biomarkers for kidney damage in experimental models .

- Biotransformation : The compound undergoes biotransformation in the liver, where it may be metabolized into more toxic intermediates. The role of cytochrome P450 enzymes in this process has been highlighted as crucial for its activation and subsequent toxicity .

Study on Nephrotoxicity

A study conducted by MDPI explored the nephrotoxic potential of various trichloronitrobenzenes, including TCNB. The results showed that TCNB exposure resulted in significant cytotoxicity in renal cells, with a dose-dependent relationship observed. The study also examined the protective effects of antioxidants against TCNB-induced cytotoxicity, indicating that antioxidant treatment could mitigate some of the harmful effects .

Comparative Toxicity Analysis

Further research compared the toxicity levels among different trichloronitrobenzenes (TCNBs). It was found that 2,4,6-TCNB exhibited higher toxicity than its counterparts due to its structural characteristics that enhance its reactivity with biological macromolecules .

Data Tables

| Compound | Toxicity Level | Mechanism of Action |

|---|---|---|

| This compound | High | Induces oxidative stress; nephrotoxic |

| 2,4,5-Trichloronitrobenzene | Moderate | Similar mechanisms but less potent |

| 3,4,5-Trichloronitrobenzene | Low | Lower reactivity with biological systems |

Propiedades

IUPAC Name |

1,3,5-trichloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBJDOTVYMITIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026204 | |

| Record name | 2,4,6-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,6-trichloronitrobenzene appears as needles in alcohol or light beige crystals. (NTP, 1992) | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

18708-70-8 | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trichloronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18708-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018708708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18708-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trichloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trichloro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T00KP6CT7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

160 °F (NTP, 1992) | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4,6-Trichloronitrobenzene impact kidney cells?

A1: Research suggests that this compound exhibits nephrotoxic effects, specifically targeting rat renal cortical cells (IRCC). A study demonstrated that exposure to this compound led to cytotoxicity in IRCC, observable through lactate dehydrogenase release. [] This toxic effect was observed at a concentration of 0.5 mM after 60 minutes of exposure. [] In contrast, a related compound, 2,4,5-Trichloronitrobenzene, induced cytotoxicity at a later time point (90 minutes) and a higher concentration (1.0 mM). [] These findings indicate that this compound is more potent in inducing nephrotoxicity compared to 2,4,5-Trichloronitrobenzene in this in vitro model.

Q2: What role do free radicals play in this compound nephrotoxicity?

A2: Pretreatment of rat renal cortical cells with antioxidants like ascorbate, alpha-tocopherol, glutathione, and N-acetyl-L-cysteine effectively reduced the cytotoxicity induced by both this compound and 2,4,5-Trichloronitrobenzene. [] This suggests that free radicals play a significant role in the nephrotoxicity mechanism of these compounds. Interestingly, inhibiting cyclooxygenase, an enzyme involved in inflammation, specifically reduced this compound-induced cytotoxicity but did not offer protection against 2,4,5-Trichloronitrobenzene. [] This finding hints at potential differences in the specific pathways leading to cell damage caused by these two compounds.

Q3: What is known about the structural characteristics of this compound?

A3: While specific details regarding molecular weight and formula were not included in the provided research abstracts, studies have investigated the Zeeman effect of 35Cl Nuclear Quadrupole Resonance (NQR) on a low-temperature phase of this compound. [, ] This spectroscopic technique provides insights into the electronic environment and molecular structure of the compound, specifically around the chlorine atoms. Further investigation into publications utilizing these spectroscopic methods would be required for a comprehensive understanding of this compound's structural characteristics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.